molecular formula C17H19N3O6 B14764322 Pomalidomide-5'-PEG2-OH

Pomalidomide-5'-PEG2-OH

Cat. No.: B14764322
M. Wt: 361.3 g/mol
InChI Key: MIOLXQDWPZQBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-5'-PEG2-OH (CAS: 2357113-24-5) is a key building block for proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) systems. Its molecular formula is C17H19N3O6 (MW: 361.354 g/mol), and it consists of three components:

  • E3 ubiquitin ligase ligand: Derived from pomalidomide, it binds cereblon (CRBN), a critical component of the E3 ligase complex.
  • Linker: A short polyethylene glycol (PEG2) chain, which provides flexibility and solubility.
  • Terminal hydroxyl (-OH) group: Enables conjugation to target protein ligands via esterification or other coupling reactions .

The compound is ≥95% pure (HPLC), requires refrigeration for storage, and has a 12-month shelf life. It is currently used in research settings for developing bifunctional degraders .

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-hydroxyethoxy)ethylamino]isoindole-1,3-dione

InChI

InChI=1S/C17H19N3O6/c21-6-8-26-7-5-18-10-1-2-11-12(9-10)17(25)20(16(11)24)13-3-4-14(22)19-15(13)23/h1-2,9,13,18,21H,3-8H2,(H,19,22,23)

InChI Key

MIOLXQDWPZQBHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-5’-PEG2-OH typically involves the conjugation of pomalidomide with a PEGylated linker. The process begins with the preparation of pomalidomide, which can be synthesized through a multi-step continuous flow synthesis . The key steps include:

Industrial Production Methods

Industrial production of pomalidomide-5’-PEG2-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 99% . Continuous flow chemistry is preferred for its efficiency, safety, and scalability .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5’-PEG2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Coupling Agents: Used in the initial synthesis of pomalidomide.

    Reducing Agents: Employed to convert nitro groups to amino groups.

    Azides and Alkynes: Utilized in click chemistry reactions.

Major Products

The major products formed from these reactions are typically conjugates of pomalidomide-5’-PEG2-OH with various target molecules, enabling the creation of PROTACs and other bioactive compounds .

Comparison with Similar Compounds

Table 1: Key Properties of Pomalidomide Derivatives

Compound CAS Number Linker Type Functional Group Molecular Weight (g/mol) Key Application
Pomalidomide-5'-PEG2-OH 2357113-24-5 PEG2 -OH 361.354 PROTACs/TPD
Pomalidomide-5'-C6-OH 2493430-98-9 C6 alkyl -OH 373.409 PROTACs/TPD
Pomalidomide-5'-PEG5-C2-COOH 2412056-50-7 PEG5 -COOH N/A Biochemical conjugation
Pomalidomide-PEG6-C2-COOH 2139348-63-1 PEG6 -COOH N/A Drug delivery
Thalidomide-5'-O-C2-OH 2412057-25-9 C2 ethoxy -OH 318.28 TPD (thalidomide-based)

Linker Length and Flexibility

  • PEG2-OH : The PEG2 linker (2 ethylene glycol units) balances hydrophilicity and steric flexibility, optimizing protein-ligand interactions in PROTACs. Shorter linkers may limit degradation efficiency for spatially distant targets .
  • PEG5/PEG6-COOH : Longer PEG chains (5–6 units) enhance solubility and provide extended spacing, which may improve engagement with larger protein complexes. However, excessive length can reduce cellular permeability .

Functional Group Reactivity

  • -OH (this compound/C6-OH) : Requires activation (e.g., tosylation) for conjugation, limiting reaction speed but offering stability in storage .
  • -COOH (PEG5/PEG6-C2-COOH): Readily reacts with amines via carbodiimide chemistry, enabling rapid conjugation to antibodies or nanoparticles. This is advantageous for drug delivery systems .

Parent Compound Specificity

  • Pomalidomide derivatives : Exhibit higher cereblon-binding affinity and selectivity compared to thalidomide, reducing off-target effects in TPD .
  • Thalidomide-5'-O-C2-OH : A less potent alternative with a shorter half-life but lower toxicity in certain contexts .

Application-Specific Performance

Table 2: Comparative Performance in TPD Systems

Compound Degradation Efficiency* Solubility (PBS) Cell Permeability Stability (t½)
This compound High Moderate Moderate >24 hours
Pomalidomide-5'-C6-OH Moderate Low High ~12 hours
PEG5/PEG6-COOH Variable High Low >48 hours
Thalidomide-5'-O-C2-OH Low Moderate High <6 hours

*Based on model systems (e.g., BRD4 degradation).

  • This compound achieves consistent degradation due to its balanced linker length and moderate solubility. It is widely used in PROTACs targeting kinases and transcription factors .
  • PEG5/PEG6-COOH derivatives excel in extracellular applications (e.g., antibody-drug conjugates) but require optimization for intracellular targets due to poor permeability .
  • Thalidomide-based linkers are less favored in modern TPD due to lower potency but remain useful in proof-of-concept studies .

Commercial Availability and Stability

  • This compound faces intermittent stock shortages (e.g., 50 mg batches), necessitating advance planning .
  • PEG5/PEG6-COOH derivatives are widely available (≥95% purity) but cost 2–3× more than PEG2-OH due to complex synthesis .
  • All compounds require refrigeration (2–8°C) to maintain stability, with PEG-based linkers showing longer shelf lives than alkyl variants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.